molecular formula C9H16O3 B1426207 cis-tert-Butyl 3-hydroxycyclobutanecarboxylate CAS No. 939768-64-6

cis-tert-Butyl 3-hydroxycyclobutanecarboxylate

Cat. No.: B1426207
CAS No.: 939768-64-6
M. Wt: 172.22 g/mol
InChI Key: TYVLAZGEMLWPQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

cis-tert-Butyl 3-hydroxycyclobutanecarboxylate is an organic compound with the molecular formula C₉H₁₆O₃ It is a cyclobutane derivative featuring a tert-butyl ester and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

cis-tert-Butyl 3-hydroxycyclobutanecarboxylate can be synthesized through the reduction of tert-butyl 3-oxocyclobutanecarboxylate. The reduction is typically carried out using sodium borohydride (NaBH₄) in a mixture of tetrahydrofuran (THF) and methanol (MeOH) at low temperatures (0-5°C) for about two hours .

Industrial Production Methods

While specific industrial production methods for tert-butyl 3-hydroxycyclobutane-1-carboxylate are not extensively documented, the general approach involves large-scale reduction reactions using similar reagents and conditions as in laboratory synthesis. The scalability of the process depends on the availability of starting materials and the efficiency of the reduction reaction.

Chemical Reactions Analysis

Types of Reactions

cis-tert-Butyl 3-hydroxycyclobutanecarboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be further reduced to modify the cyclobutane ring or the ester group.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.

    Substitution: Reagents such as thionyl chloride (SOCl₂) can be used to convert the hydroxyl group into a chloro group, which can then undergo further substitution reactions.

Major Products Formed

    Oxidation: Formation of tert-butyl 3-oxocyclobutane-1-carboxylate.

    Reduction: Formation of various reduced derivatives depending on the reaction conditions.

    Substitution: Formation of substituted cyclobutane derivatives with different functional groups.

Scientific Research Applications

cis-tert-Butyl 3-hydroxycyclobutanecarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 3-hydroxycyclobutane-1-carboxylate involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the ester group can participate in esterification and hydrolysis reactions. These interactions can influence the compound’s reactivity and its effects on biological systems .

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 3-oxocyclobutane-1-carboxylate: A precursor in the synthesis of tert-butyl 3-hydroxycyclobutane-1-carboxylate.

    Tert-butyl 3-hydroxycyclopentane-1-carboxylate: A similar compound with a cyclopentane ring instead of a cyclobutane ring.

    Tert-butyl 3-hydroxycyclohexane-1-carboxylate: A similar compound with a cyclohexane ring.

Uniqueness

cis-tert-Butyl 3-hydroxycyclobutanecarboxylate is unique due to its cyclobutane ring, which imparts distinct steric and electronic properties compared to its cyclopentane and cyclohexane analogs.

Properties

IUPAC Name

tert-butyl 3-hydroxycyclobutane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c1-9(2,3)12-8(11)6-4-7(10)5-6/h6-7,10H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYVLAZGEMLWPQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CC(C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10726840
Record name tert-Butyl 3-hydroxycyclobutane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10726840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

939768-64-6, 1311158-43-6
Record name tert-Butyl 3-hydroxycyclobutane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10726840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1r,3r)-tert-butyl 3-hydroxycyclobutanecarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name tert-butyl (1s,3s)-3-hydroxycyclobutane-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
cis-tert-Butyl 3-hydroxycyclobutanecarboxylate
Reactant of Route 2
Reactant of Route 2
cis-tert-Butyl 3-hydroxycyclobutanecarboxylate
Reactant of Route 3
Reactant of Route 3
cis-tert-Butyl 3-hydroxycyclobutanecarboxylate
Reactant of Route 4
Reactant of Route 4
cis-tert-Butyl 3-hydroxycyclobutanecarboxylate
Reactant of Route 5
Reactant of Route 5
cis-tert-Butyl 3-hydroxycyclobutanecarboxylate
Reactant of Route 6
Reactant of Route 6
cis-tert-Butyl 3-hydroxycyclobutanecarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.